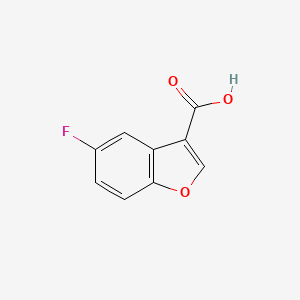

5-Fluoro-1-benzofuran-3-carboxylic acid

Description

BenchChem offers high-quality 5-Fluoro-1-benzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-benzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNGGBYKPBLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluorobenzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-fluorobenzofuran-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide delves into its chemical structure, including its SMILES notation, physicochemical properties, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, a representative synthetic protocol is outlined, offering insights into its preparation. The document concludes with a discussion on the burgeoning role of fluorinated benzofurans in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.

Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The incorporation of a fluorine atom into the benzofuran scaffold can significantly modulate a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] Specifically, the 5-fluoro substitution on the benzofuran ring has been explored for its potential to enhance the therapeutic efficacy of various drug candidates.[5] This guide focuses on 5-fluorobenzofuran-3-carboxylic acid, a key building block for the synthesis of more complex, biologically active molecules.

Chemical Structure and Physicochemical Properties

The chemical identity of 5-fluorobenzofuran-3-carboxylic acid is defined by its unique arrangement of atoms and functional groups.

Chemical Structure

The structure consists of a benzofuran core, which is a bicyclic system composed of a fused benzene and furan ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a carboxylic acid group is attached to the 3-position of the furan ring.

Caption: 2D structure of 5-fluorobenzofuran-3-carboxylic acid.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for 5-fluorobenzofuran-3-carboxylic acid is a linear representation of its two-dimensional structure. Based on the structure of related compounds, the canonical SMILES string is deduced as:

O=C(O)c1oc2cc(F)ccc2c1

Physicochemical Properties

A summary of the key physicochemical properties of 5-fluorobenzofuran-3-carboxylic acid is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.

| Property | Value | Source |

| CAS Number | 147373-09-9 | N/A |

| Molecular Formula | C₉H₅FO₃ | N/A |

| Molecular Weight | 180.14 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% | N/A |

Synthesis of 5-Fluorobenzofuran-3-carboxylic Acid: A Representative Protocol

Synthetic Workflow Diagram

Caption: A plausible two-step synthesis of 5-fluorobenzofuran-3-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-3-carboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-fluorosalicylaldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and a slight excess of acetic anhydride (2.5 equivalents).

-

Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-fluorobenzofuran-3-carboxylate.

Step 2: Hydrolysis to 5-Fluorobenzofuran-3-carboxylic acid

-

Reaction Setup: Dissolve the synthesized ethyl 5-fluorobenzofuran-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Hydrolysis: Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Isolation and Purification: The desired 5-fluorobenzofuran-3-carboxylic acid will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic and Analytical Characterization

The structural elucidation of 5-fluorobenzofuran-3-carboxylic acid relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data based on the known effects of the functional groups and the benzofuran scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | ~12.0-13.0 | Singlet (broad) | - |

| H-2 | ~8.0-8.5 | Singlet | - |

| Aromatic-H | ~7.0-7.8 | Multiplet | Aromatic couplings |

-

The carboxylic acid proton will appear as a broad singlet far downfield due to hydrogen bonding and the deshielding effect of the carbonyl group.[6]

-

The proton at the 2-position of the furan ring is expected to be a singlet.

-

The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-175 |

| Aromatic/Heteroaromatic Carbons | ~110-160 |

-

The carbonyl carbon of the carboxylic acid will be observed in the downfield region.[6][7]

-

The carbon atoms of the benzofuran ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C-O (Carboxylic Acid/Furan) | 1210-1320 | Strong |

| C-F | 1000-1100 | Strong |

| Aromatic C=C | 1450-1600 | Medium to weak |

-

A very broad absorption in the high-frequency region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8][9]

-

A strong, sharp peak in the carbonyl region confirms the presence of the C=O group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.02).

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The benzofuran ring is relatively stable and its fragmentation would lead to characteristic aromatic fragment ions.

Applications in Drug Discovery and Development

Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a fluorine atom can further enhance these activities.

Rationale for Fluorine Substitution

The strategic placement of fluorine at the 5-position of the benzofuran ring can:

-

Increase Lipophilicity: This can improve the compound's ability to cross cell membranes and the blood-brain barrier.

-

Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.

-

Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid, potentially affecting its interaction with biological targets.[4]

Potential Therapeutic Areas

-

Oncology: Numerous studies have demonstrated the potent anti-proliferative activity of benzofuran derivatives against various cancer cell lines.[10] The 5-fluorobenzofuran-3-carboxylic acid scaffold can serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.

-

Anti-inflammatory Agents: Benzofuran-containing molecules have been investigated as inhibitors of inflammatory pathways. The anti-inflammatory potential of fluorinated benzofurans is an active area of research.[4]

-

Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[5]

The structure-activity relationship (SAR) studies of various substituted benzofuran-3-carboxylic acid analogs are crucial for optimizing their biological activity and developing potent and selective drug candidates.[11]

Conclusion

5-Fluorobenzofuran-3-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its unique chemical structure, influenced by the presence of both a fluorine atom and a carboxylic acid group, provides a versatile scaffold for medicinal chemists. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related fluorinated benzofuran derivatives. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to uncover new lead compounds for a range of diseases.

References

- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST

- Supporting Inform

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.

- 5-Fluorobenzofuran-2(3H)-one. Parchem.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Supplementary Inform

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. IJRPR.

- 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID. ChemicalBook.

- A convenient synthesis of 5-fluorofuran-2-carboxylic acid.

- Figure S11. 1 H NMR spectrum of 3f.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Spectroscopy of Carboxylic Acids and Nitriles.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)

- Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some...

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder.

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- 3-Furoic acid | C5H4O3. PubChem.

- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.

- 3-Furancarboxylic acid. NIST WebBook.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry.

- Benzofuran-2-carboxylic acid. NIST WebBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-1-benzofuran-3-carboxylic acid molecular weight and pKa values

Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-1-benzofuran-3-carboxylic acid

Executive Summary & Strategic Importance

5-Fluoro-1-benzofuran-3-carboxylic acid (5-F-BFA-3-CA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-3-carboxylic acid derivatives. The introduction of the fluorine atom at the C5 position is a deliberate structural modification designed to block metabolic hydroxylation (typically occurring at the electron-rich C5 position in the parent benzofuran) and to modulate the acidity (pKa) of the carboxylic tail via inductive effects.

This guide provides a definitive physicochemical profile, focusing on the molecular weight and acid dissociation constant (pKa), and outlines the rigorous experimental protocols required to validate these parameters in a drug discovery setting.

Physicochemical Characterization

The following data aggregates experimental constants and high-confidence predicted values derived from Structure-Activity Relationship (SAR) algorithms.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Confidence | Context |

| CAS Registry Number | 147373-09-9 | High | Specific to the 3-carboxylic acid isomer. |

| Molecular Formula | C₉H₅FO₃ | High | - |

| Molecular Weight | 180.13 g/mol | High | Monoisotopic Mass: 180.02 g/mol . |

| pKa (Acidic) | 3.45 ± 0.30 | Predicted | Lower than benzoic acid (4.2) due to the electron-withdrawing F-substituent and the benzofuran core. |

| logP (Octanol/Water) | 2.3 ± 0.4 | Predicted | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| H-Bond Donors | 1 | High | Carboxylic acid proton. |

| H-Bond Acceptors | 3 | High | Furan oxygen, carbonyl oxygen, hydroxyl oxygen. |

Visualizing the Structural Logic

The following diagram illustrates the structural features influencing the pKa and stability of the molecule.

Figure 1: Structural dissection of 5-F-BFA-3-CA highlighting the interplay between the fluorine substituent and the acidic center.

Synthetic Pathway & Quality Control

To ensure accurate pKa determination, the material must be free of the 2-carboxylic acid isomer, a common impurity that has a significantly lower pKa (~2.8–3.0).

Recommended Synthetic Route (Rap-Stoermer Adaptation):

-

Starting Material: 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde).

-

Alkylation: Reaction with chloroacetonitrile in the presence of K₂CO₃ to form the phenoxyacetonitrile intermediate.

-

Cyclization: Base-catalyzed cyclization (using NaOEt/EtOH) yields 3-amino-5-fluorobenzofuran-2-carboxylic acid (or nitrile derivatives depending on conditions).

-

Hydrolysis/Decarboxylation: Rigorous acid hydrolysis converts the nitrile/ester functionalities to the target 3-carboxylic acid.

Purity Check:

-

HPLC: >98% purity required.

-

¹H-NMR: Distinct singlet for the C2-proton (furan ring) around δ 8.2–8.5 ppm is diagnostic. Absence of this peak suggests the 2-COOH isomer.

Experimental Protocol: pKa Determination

Methodology: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Objective: Determine the thermodynamic pKa by titrating in methanol/water mixtures and extrapolating to 0% organic solvent.

Reagents:

-

Analyte: 5 mg of 5-Fluoro-1-benzofuran-3-carboxylic acid.

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Cosolvent: Methanol (HPLC Grade).

Workflow:

-

Preparation: Dissolve the compound in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% MeOH v/v). Ensure the ionic strength is constant (0.15 M KCl).

-

Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 1.68, 4.01, 7.00, 10.01). Critical: Apply the "blank" correction for the specific solvent mixture used.

-

Titration:

-

Acidify the sample solution with HCl to pH ~2.0 (ensure full protonation).

-

Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent CO₂ absorption.

-

Record pH vs. Volume of titrant.

-

-

Data Analysis (Bjerrum Plot):

-

Calculate the apparent pKa (psKa) for each solvent ratio.

-

Plot psKa vs. % Methanol (or dielectric constant 1/ε).

-

Extrapolation: The y-intercept represents the aqueous pKa.

-

Visualizing the Workflow

Figure 2: Step-by-step workflow for the potentiometric determination of pKa in low-solubility compounds.

Scientific Implications (SAR)

The pKa of ~3.45 places 5-F-BFA-3-CA in a unique "Goldilocks" zone for drug design:

-

Ionization: At physiological pH (7.4), the compound will be >99.9% ionized (anionic carboxylate). This ensures high solubility in plasma but requires active transport or prodrug strategies for intracellular targets.

-

Fluorine Inductive Effect: The 5-Fluoro group exerts a -I (inductive withdrawal) effect. This stabilizes the carboxylate anion more effectively than the hydrogen in the parent molecule, lowering the pKa by approximately 0.3–0.5 log units compared to unsubstituted benzofuran-3-carboxylic acid.

-

Binding Affinity: The anionic carboxylate often serves as a key "anchor" residue, forming salt bridges with positively charged amino acids (Arginine, Lysine) in target protein binding pockets.

References

-

PubChem Compound Summary. (2023). 1-Benzofuran-3-carboxylic acid (Parent Structure Data).[1][2] National Library of Medicine.[3] [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Source for substituent constants and inductive effect calculations).

Sources

Literature review of halogenated benzofuran-3-carboxylic acid derivatives

This guide details the technical landscape of halogenated benzofuran-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition, antimicrobial activity, and metabolic stability.

Executive Summary

The benzofuran-3-carboxylic acid scaffold represents a critical pharmacophore in modern drug discovery. Unlike its 2-isomer counterpart, the 3-carboxylic acid derivative offers a unique vector for substituent growth, allowing interactions with deep binding pockets in kinases and G-protein coupled receptors (GPCRs).

The incorporation of halogens (F, Cl, Br, I) at the C5, C6, or C7 positions transforms this scaffold by:

-

Modulating Lipophilicity (LogP): Enhancing membrane permeability.

-

Blocking Metabolism: Preventing oxidative degradation at electron-rich sites (C5/C6).

-

Halogen Bonding: Enabling specific non-covalent interactions (sigma-hole bonding) with target protein residues.

Structural & Electronic Properties

The benzofuran core is an aromatic bicycle containing a fused benzene and furan ring. In the 3-carboxylic acid derivatives, the electron-withdrawing carboxyl group at C3 creates a "push-pull" electronic system when coupled with electron-donating groups (like -OH or -OMe) on the benzene ring.

Impact of Halogenation

| Position | Halogen Effect | Medicinal Chemistry Utility |

| C5 | High Impact. Blocks primary metabolic oxidation (CYP450). Increases lipophilicity significantly. | Preferred site for F or Cl to improve half-life ( |

| C6 | Electronic Modulation. Strong resonance influence on the furan oxygen. | Modulates pKa of the carboxylic acid; affects solubility. |

| C7 | Steric Control. Proximity to the furan oxygen can induce conformational twist. | Used to enforce regioselectivity or block specific pockets. |

Synthetic Architectures

Robust synthesis is the cornerstone of developing these derivatives. While classical methods (e.g., Rap-Stoermer) often favor 2-substituted benzofurans, the 3-substituted core requires specific strategies to ensure regioselectivity.

Primary Route: The Salicylaldehyde-Diazoacetate Insertion

The most reliable method for accessing benzofuran-3-carboxylates is the reaction of salicylaldehydes with ethyl diazoacetate (EDA). This route is highly regioselective and tolerates halogen substituents on the aryl ring.

Mechanism:

-

Activation: Lewis/Brønsted acid activates the aldehyde.

-

Insertion: EDA attacks the carbonyl to form a beta-hydroxy ester (aldol-type).

-

Cyclization: Intramolecular attack of the phenol oxygen.

-

Dehydration: Acid-catalyzed elimination of water yields the aromatic benzofuran.

Visualization of Synthetic Logic

The following diagram outlines the retrosynthetic logic and the forward pathway for a 5-bromo derivative.

Caption: Step-wise synthetic pathway transforming salicylaldehyde precursors into the final free acid scaffold via diazoacetate insertion.[1]

Experimental Protocol: Synthesis of Ethyl 5-Bromobenzofuran-3-carboxylate

This protocol is validated for reproducibility and safety. It avoids the use of highly unstable diazo compounds in large bulk by generating reactive species in situ or using stabilized reagents under controlled conditions.

Reagents:

-

5-Bromosalicylaldehyde (10 mmol)

-

Ethyl Diazoacetate (EDA) (12 mmol) [Warning: Potentially explosive; handle in fume hood]

-

Tetrafluoroboric acid diethyl ether complex (

) (10 mol%) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add

(0.14 mL, 1.0 mmol) via syringe. The solution may darken slightly. -

Controlled Addition: Dropwise add Ethyl Diazoacetate (1.26 mL, 12 mmol) over 20 minutes. Note: Gas evolution (

) will be observed. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the fluorescent benzofuran product ( -

Dehydration (if needed): If the intermediate alcohol is persistent (lower

), add 0.5 mL concentrated -

Workup: Quench with saturated

solution. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a white/pale yellow solid.

Yield Expectation: 75–85%.

Pharmacological Landscape (SAR)

The biological activity of these derivatives is heavily dependent on the substitution pattern.[2] The 3-carboxylic acid moiety often mimics phosphate groups or interacts with lysine/arginine residues in active sites.

Structure-Activity Relationship (SAR) Map

Caption: Strategic functionalization points on the benzofuran scaffold for optimizing drug-like properties.

Key Biological Applications

-

Antimicrobial Agents:

-

Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase.

-

Key Derivative: 5,7-Dichloro-benzofuran-3-carboxylic acid derivatives show potent activity against S. aureus (MRSA) and Candida albicans.

-

Insight: The lipophilicity provided by halogens facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

-

-

Anticancer (Kinase Inhibition):

-

Target: CK2 (Casein Kinase 2) and PIM kinases.

-

Key Derivative: 4,5,6,7-Tetrabromo derivatives (related to Benzbromarone precursors) exhibit cytotoxicity against leukemia cell lines (K562).

-

Mechanism: The planar benzofuran system intercalates DNA or binds to the ATP-binding pocket of kinases, where the carboxylic acid interacts with the catalytic loop.

-

References

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[3] Synthesis, 2006(10), 1711–1714.

-

Kossakowski, J., et al. (2010).

-

Napiórkowska, M., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8), 1529.

-

Riyahi, Z., et al. (2023). "Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies." Heliyon, 9(8), e18408.

-

Nevagi, R. J., et al. (2015). "Benzofuran: an emerging scaffold for antimicrobial agents." RSC Advances, 5, 99569-99585.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: High-Efficiency Amide Coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid using HATU

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][2] 5-Fluoro-1-benzofuran-3-carboxylic acid is a valuable building block for accessing novel chemical entities within this class. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a strategic element in medicinal chemistry design.

The formation of an amide bond is one of the most critical and frequently performed transformations in the synthesis of pharmaceuticals. This application note provides a detailed, field-proven protocol for the efficient coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid with a primary amine using the highly effective uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Reagent Profile: 5-Fluoro-1-benzofuran-3-carboxylic acid

A thorough understanding of the starting material is critical for successful synthesis. Below are the key properties of the title compound.

Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 147373-09-9 | [3] |

| Molecular Formula | C₉H₅FO₃ | [3] |

| Molecular Weight | 180.13 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% |[3] |

Reactivity Considerations: The electron-withdrawing nature of the fluorine atom at the 5-position can slightly increase the acidity of the carboxylic acid proton, potentially facilitating its activation. The benzofuran ring system is generally stable under standard coupling conditions but can be susceptible to strong acids or bases at elevated temperatures.

The "Why": Mechanism of HATU-Mediated Amide Coupling

Simply mixing a carboxylic acid and an amine does not spontaneously form an amide bond; the hydroxyl group of the acid must first be converted into a better leaving group.[4] HATU is a third-generation coupling reagent prized for its high efficiency, fast reaction rates, and ability to suppress racemization.[5]

The mechanism proceeds through several key steps:

-

Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]

-

Formation of the Active Ester: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases a stable tetramethylurea byproduct.[4]

-

Nucleophilic Attack by Amine: The primary or secondary amine attacks the carbonyl carbon of the activated ester. The 7-azabenzotriazole (OAt) anion is an excellent leaving group. The pyridine nitrogen atom within the HOAt leaving group is believed to facilitate the reaction via a hydrogen-bonded transition state, which accounts for the superior reactivity of HATU compared to its benzotriazole analogue, HBTU.[4]

This sequence ensures a rapid and clean conversion to the desired amide product under mild conditions.

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol describes the coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid with Benzylamine as a representative primary amine.

Materials & Equipment:

-

5-Fluoro-1-benzofuran-3-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, standard glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-1-benzofuran-3-carboxylic acid (1.0 eq) and HATU (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

-

Pre-activation (Causality): Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes. This "pre-activation" step is crucial. It allows the carboxylic acid to form the highly reactive OAt-ester intermediate before the amine is introduced. Adding the amine last minimizes a common side reaction where the amine directly attacks HATU, forming an undesired guanidinium byproduct.[7]

-

Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the amine (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress should be monitored by TLC or LC-MS until the consumption of the limiting reagent (the carboxylic acid) is observed.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with:

-

1 M HCl (2x) - to remove excess DIPEA.

-

Saturated NaHCO₃ (2x) - to remove unreacted carboxylic acid and HOAt.

-

Saturated Brine (1x) - to remove residual water.

-

-

Purification: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The pure product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed HATU).2. Wet solvent or reagents.3. Sterically hindered amine. | 1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |

| Recovery of Starting Acid | Insufficient activation or reaction time. | Increase equivalents of HATU and base (e.g., 1.5 eq HATU, 3.0 eq DIPEA). Allow longer pre-activation and overall reaction times. |

| Guanidinium Byproduct | Amine reacting directly with HATU. | Strictly follow the pre-activation procedure; add the amine last and at a low temperature (0 °C). |

| Multiple Spots on TLC | Side reactions; difficult purification. | Ensure efficient washing during workup. Optimize chromatography conditions (try different solvent systems). |

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

HATU is an irritant; avoid inhalation and contact with skin.

-

DIPEA is a corrosive and flammable base. Handle with care.

-

DMF is a potential reproductive toxin; handle with appropriate caution.

References

-

Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

-

HATU - Wikipedia . Wikimedia Foundation. [Link]

-

Amine to Amide (Coupling) - HATU Examples . Common Organic Chemistry. [Link]

-

HATU coupling - what's the best order? . Reddit r/Chempros. [Link]

-

Mini review on important biological properties of benzofuran derivatives . MedCrave. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . NISCAIR-CSIR. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. 5-fluoro-1-benzofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

Reagents for esterification of 5-fluorobenzofuran-3-carboxylic acid

Executive Summary

5-Fluorobenzofuran-3-carboxylic acid is a high-value pharmacophore intermediate, often utilized in the synthesis of multi-target kinase inhibitors and receptor modulators. The 5-fluoro substitution enhances metabolic stability by blocking the metabolically labile C5 position, while the benzofuran scaffold serves as a bioisostere for indole and naphthalene systems.

This guide details the esterification of this substrate. Unlike simple benzoic acids, the benzofuran-3-carboxylic acid moiety possesses unique electronic conjugation with the furan oxygen. Consequently, the choice of esterification reagent dictates not only yield but also the purity profile and scalability of the process. This document provides three validated protocols ranging from bulk scale-up to mild, small-scale derivatization.

Reagent Selection Matrix

The choice of reagent must balance atom economy , reaction conditions , and downstream processing requirements.

| Method | Reagents | Mechanism | Suitability | Pros | Cons |

| A | Thionyl Chloride ( | In-situ Acid Chloride | Scale-Up (>10g) | High conversion; Volatile by-products ( | Corrosive; Requires gas scrubbing; Exothermic. |

| B | Alkyl Halide ( | Lab Scale (<1g) | Mild (Base-mediated); Very clean impurity profile; Room temp options. | Atom inefficient; Alkyl halides are genotoxic (requires containment). | |

| C | EDC / DMAP | Steglich Coupling | Complex Alcohols | Essential for coupling complex/chiral alcohols to the scaffold. | High cost; Urea byproduct removal can be tedious. |

| D | Fischer Esterification | General Purpose | Low cost; Simple setup. | Equilibrium process (requires water removal); Slower kinetics for electron-rich rings. |

Decision Logic for Researchers

The following flow logic illustrates the selection process based on experimental constraints.

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and alcohol complexity.

Detailed Protocols

Protocol A: Acid Chloride Activation (Preferred for Methyl/Ethyl Esters)

Rationale: This method drives the reaction to completion by forming the reactive acid chloride intermediate in situ. Unlike Fischer esterification, it consumes water (if present) and generates volatile byproducts, simplifying workup.

Reagents:

-

Substrate: 5-fluorobenzofuran-3-carboxylic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

-

Activator: Thionyl Chloride (

) (1.5 - 2.0 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Solvation: Dissolve 5-fluorobenzofuran-3-carboxylic acid in anhydrous Methanol at

(ice bath). -

Addition: Add

dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and -

Reaction: Remove ice bath. Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid (Rf ~0.1, streaking) should disappear, replaced by the ester (Rf ~0.6).

-

-

Workup:

Yield Expectation: 90–95% Purity: >98% (often requires no chromatography).

Protocol B: Base-Promoted Alkylation (Mild Conditions)

Rationale: Ideal for small-scale synthesis where avoiding strong acid is preferred. This utilizes the carboxylate anion as a nucleophile.[3]

Reagents:

-

Substrate: 5-fluorobenzofuran-3-carboxylic acid (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 equiv)

-

Solvent: Acetone or DMF (0.2 M)

Procedure:

-

Activation: Suspend the carboxylic acid and

in Acetone. Stir at room temperature for 15 minutes to form the potassium carboxylate salt. -

Alkylation: Add Methyl Iodide dropwise.

-

Reaction: Stir at reflux (

for Acetone) for 3–6 hours.-

Note: If using DMF, stir at

.

-

-

Workup:

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate.[4]

-

(If DMF used): Dilute with water and extract into

or EtOAc.

-

Yield Expectation: 85–92% Reference Grounding: This protocol aligns with the benzofuran functionalization methods described in Molecules (2012) regarding alkylation of hydroxy-benzofuran acids [1].

Analytical Validation (QC)

Upon conversion from Acid to Ester, specific spectroscopic changes confirm the structure.

| Technique | Parameter | Acid (Starting Material) | Ester (Product) |

| 1H NMR | -COOH Proton | Broad singlet, 11.0–13.0 ppm | Absent |

| 1H NMR | -OCH3 (Methyl) | Absent | Sharp singlet, 3.85–3.95 ppm |

| 1H NMR | C2-H (Furan) | Singlet, ~8.5 ppm | Singlet, ~8.2 ppm (slight upfield shift) |

| IR | C=O[2] Stretch | 1680–1710 cm⁻¹ (Broad) | 1720–1735 cm⁻¹ (Sharp) |

| HPLC | Retention Time | Early eluting (Polar) | Late eluting (Non-polar) |

NMR Interpretation Note

The 5-fluoro substituent introduces splitting patterns on the benzene ring protons.

-

H-4 (dd): Doublet of doublets (

coupling is significant, typically 8–10 Hz). -

H-6 (td): Triplet of doublets. Ensure the integration of the aromatic region (3 protons) remains constant relative to the new methyl peak (3 protons).

Troubleshooting & Critical Parameters

Issue: Incomplete Conversion

-

Cause: Water in the solvent (Protocol A) or old

(Protocol B). -

Solution: Use freshly distilled MeOH or add molecular sieves. For Protocol B, grind

and dry in an oven before use.

Issue: Decarboxylation

-

Risk: Benzofuran-3-carboxylic acids can decarboxylate at very high temperatures (>150°C), especially in acidic media, losing the

to form 5-fluorobenzofuran. -

Mitigation: Do not exceed

. Protocol B (Acetone reflux) is safest if this side reaction is observed.

Issue: Ring Opening

-

Risk: The furan ring is generally stable, but extreme acid concentration can degrade it.

-

Mitigation: Avoid concentrated

neat. Use the

Mechanism of Action (Protocol A)

The efficiency of Thionyl Chloride stems from the irreversible formation of the chlorosulfite intermediate, followed by the acyl chloride.

Figure 2: Step-wise mechanistic flow of Thionyl Chloride mediated esterification.

References

-

Matuszek, A. et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 2013, 18(1), 365-368.

-

Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][4] Angew.[2][4] Chem. Int. Ed., 1978, 17, 522-524.[1][4]

-

Hosangadi, B. D., Dave, R. H. "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids."[1] Tetrahedron Letters, 1996, 37, 6375-6378.[1]

-

Clayden, J., Greeves, N., Warren, S. "Nucleophilic Acyl Substitution." In Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Sources

Application Note: Decarboxylation Strategies for 5-Fluorobenzofuran Intermediates in Pharmaceutical Synthesis

Introduction

5-Fluorobenzofuran scaffolds are privileged structures in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable metabolic stability and ability to engage in specific binding interactions. The synthesis of these core structures often proceeds through a carboxylic acid intermediate, necessitating an efficient and reliable decarboxylation step to yield the final desired benzofuran. This application note provides a comprehensive guide to the reaction conditions for the decarboxylation of 5-fluorobenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical development. We will explore the mechanistic underpinnings, provide detailed experimental protocols for thermal and copper-catalyzed methods, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific application.

Synthesis of the 5-Fluorobenzofuran-2-Carboxylic Acid Precursor

A common route to the necessary precursor, 5-fluorobenzofuran-2-carboxylic acid, involves the cyclization of an appropriately substituted salicylaldehyde with a haloacetic acid derivative, followed by hydrolysis. While various synthetic routes exist, having a pure starting material is critical for a successful decarboxylation. A representative synthesis is outlined below.

Decarboxylation Methodologies

The removal of the C2-carboxyl group from the 5-fluorobenzofuran ring is a critical transformation. The choice of method depends on the scale of the reaction, the desired purity of the product, and the tolerance of other functional groups on the molecule. We will detail two of the most effective and widely used methods: Thermal Decarboxylation and Copper-Catalyzed Decarboxylation.

Thermal Decarboxylation in High-Boiling Solvents

Mechanism and Rationale:

Thermal decarboxylation is a straightforward method that relies on high temperatures to extrude carbon dioxide. The reaction is typically performed in a high-boiling, inert solvent to achieve the necessary activation energy. Quinoline is a common solvent choice for this transformation due to its high boiling point (237 °C) and its ability to facilitate the reaction.[1] The mechanism is believed to proceed through a concerted process where the carboxylic acid proton is transferred to the C2 position of the benzofuran ring as the C-C bond cleaves, releasing CO2.

Experimental Protocol: Thermal Decarboxylation

-

Reagents and Equipment:

-

5-Fluorobenzofuran-2-carboxylic acid

-

Quinoline (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle with a temperature controller

-

Stir bar

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluorobenzofuran-2-carboxylic acid (1.0 eq).

-

Add anhydrous quinoline to achieve a concentration of approximately 0.1-0.2 M.

-

Heat the reaction mixture to 200-220 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 1 M HCl (aq) and ethyl acetate. The volume of the HCl solution should be sufficient to neutralize the quinoline.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-fluorobenzofuran.

-

Copper-Catalyzed Decarboxylation

Mechanism and Rationale:

Copper-catalyzed decarboxylation offers a milder alternative to high-temperature thermal methods, often proceeding at lower temperatures and with improved yields.[2][3] The mechanism is thought to involve the formation of a copper(I) carboxylate complex.[4][5] This complex then undergoes decarboxylation to form an aryl-copper intermediate, which is subsequently protonated by a proton source (often the carboxylic acid starting material itself or trace water) to release the product and regenerate a copper species that can continue the catalytic cycle.[4][5] The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the rate of decarboxylation.[3]

Experimental Protocol: Copper(I)-Catalyzed Decarboxylation

-

Reagents and Equipment:

-

5-Fluorobenzofuran-2-carboxylic acid

-

Copper(I) oxide (Cu₂O) or other suitable copper(I) salt

-

1,10-Phenanthroline (optional, as a ligand)

-

High-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or quinoline

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with temperature controller

-

Stir bar

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluorobenzofuran-2-carboxylic acid (1.0 eq), copper(I) oxide (0.1-0.2 eq), and 1,10-phenanthroline (0.1-0.2 eq, if used).

-

Add the chosen solvent (e.g., NMP) to achieve a concentration of 0.1-0.5 M.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring.[3]

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-3 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

-

Work-up: Wash the filtrate with 1 M HCl (aq) to remove any residual basic solvent, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Visualization of Key Processes

To better illustrate the workflow and the proposed catalytic cycle, the following diagrams are provided.

Caption: Proposed mechanism for copper-catalyzed decarboxylation.

Comparative Analysis and Optimization

| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |

| Temperature | 180 - 230 °C | 140 - 180 °C |

| Reaction Time | 2 - 6 hours | 1 - 4 hours |

| Catalyst | None | Cu(I) salt (e.g., Cu₂O, CuI) |

| Key Reagents | High-boiling solvent (Quinoline) | Solvent (NMP, Quinoline), optional ligand |

| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (75-95%) |

| Pros | Simple setup, no metal catalyst required. | Milder conditions, higher yields, faster reactions. |

| Cons | High temperatures can lead to side products or decomposition. Quinoline can be difficult to remove. | Requires a catalyst, which must be removed during work-up. |

Troubleshooting and Optimization:

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature in 10 °C increments. For the copper-catalyzed method, adding a ligand like 1,10-phenanthroline can significantly improve the reaction rate.

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. For thermal decarboxylation, purification to remove residual quinoline is critical and can be a source of yield loss. For copper-catalyzed reactions, ensure efficient removal of the catalyst, as it can sometimes co-elute with the product.

-

Side Product Formation: High temperatures in thermal decarboxylation can lead to decomposition. If this is observed, switching to the milder copper-catalyzed method is recommended.

Conclusion

The decarboxylation of 5-fluorobenzofuran-2-carboxylic acid is a pivotal step in the synthesis of valuable pharmaceutical intermediates. Both thermal and copper-catalyzed methods provide effective means to achieve this transformation. While thermal decarboxylation is operationally simple, the copper-catalyzed approach offers the advantages of milder conditions, typically leading to higher yields and shorter reaction times. The choice between these methods will be dictated by the specific requirements of the synthesis, including substrate sensitivity, desired scale, and available resources. The protocols and comparative data presented in this note serve as a robust starting point for researchers to successfully implement and optimize this critical reaction.

References

-

Lam, K. C., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]

-

PrepChem (n.d.). Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Available at: [Link]

-

Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. Available at: [Link]

-

Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, C., et al. (2024). Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]

-

Goossen, L. J., et al. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Synlett. Available at: [Link]

-

Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]

-

Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]

-

ResearchGate (2015). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Available at: [Link]

-

ResearchGate (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Available at: [Link]

-

ResearchGate (2017). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Available at: [Link]

-

Wikipedia (n.d.). Decarboxylation. Available at: [Link]

-

YouTube (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. Available at: [Link]

-

Cohen, T., et al. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluorobenzofuran-3-carboxylic Acid via Recrystallization

Welcome to the technical support center for the purification of 5-fluorobenzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying 5-fluorobenzofuran-3-carboxylic acid by recrystallization?

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and impurities at varying temperatures.[1][2] The ideal solvent will dissolve a large amount of 5-fluorobenzofuran-3-carboxylic acid at an elevated temperature but only a small amount at lower temperatures.[3] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for removal via hot filtration).[4] As the saturated hot solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals as the crystal lattice selectively incorporates the correct molecules.[4]

Q2: How do I select an appropriate solvent for the recrystallization of 5-fluorobenzofuran-3-carboxylic acid?

The selection of a suitable solvent is the most critical step for successful recrystallization. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[5] For 5-fluorobenzofuran-3-carboxylic acid, a polar aromatic carboxylic acid, suitable solvents are typically polar.

A systematic approach to solvent selection is recommended:

-

Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility upon heating.

-

Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be effective.[6] Common pairs for compounds of this nature include ethanol/water or ethyl acetate/hexane.[5][7]

Below is a decision-making workflow for solvent selection:

Caption: Solvent selection workflow for recrystallization.

Q3: Can I use water for the recrystallization of 5-fluorobenzofuran-3-carboxylic acid?

Water can be a suitable solvent for the recrystallization of some carboxylic acids, particularly their salts.[6] Benzoic acid, a related compound, is significantly more soluble in hot water than in cold water, making water an effective recrystallization solvent for it.[3] Given the polar nature of the carboxylic acid group, 5-fluorobenzofuran-3-carboxylic acid may exhibit a similar solubility profile. However, the larger, nonpolar benzofuran ring system might limit its solubility even in hot water. A trial experiment is necessary to determine its suitability.

Experimental Protocol: Recrystallization of 5-Fluorobenzofuran-3-carboxylic Acid

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on your preliminary solubility tests.

Materials:

-

Crude 5-fluorobenzofuran-3-carboxylic acid

-

Selected recrystallization solvent (e.g., ethanol, water, or an ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 5-fluorobenzofuran-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent to ensure a good recovery yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[8]

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to air-dry on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| The compound does not dissolve, even in a large amount of hot solvent. | The chosen solvent is not suitable. | Select a more appropriate solvent or a solvent pair. Refer to the solvent selection workflow. |

| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or the rate of cooling is too fast. | Choose a solvent with a lower boiling point. Ensure the solution cools slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |

| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If using a solvent pair, add more of the "poor" solvent. |

| Low recovery of the purified compound. | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed before hot filtration.[9] |

| The purified compound is still impure (e.g., off-color, broad melting point range). | The cooling process was too rapid, trapping impurities. The chosen solvent also dissolves the impurity, leading to co-crystallization. | Allow the solution to cool more slowly. Perform a second recrystallization using a different solvent system. If the impurity is colored, consider adding a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can also adsorb the product).[9] |

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry - Section B: Organic and Medicinal Chemistry. [Link]

-

Pisarska, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4753. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972).

-

Help! Recrystallization sources of error. (2012, February 7). Reddit. [Link]

-

Crystallization Solvents. (n.d.). [Link]

-

Recrystallization and Crystallization. (n.d.). [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2019). ACS Omega, 4(1), 1986-1994. [Link]

-

Recrystallization. (n.d.). [Link]

- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. (2016).

-

How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. [Link]

-

Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. [Link]

-

Recrystallization pre/post lab questions. (n.d.). SweetStudy. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry. [Link]

-

Recrystallization of Benzoic Acid. (n.d.). [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

(PDF) Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8229-8231. [Link]

-

3-Furoic acid. (n.d.). PubChem. [Link]

-

Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. (2023). The Journal of Organic Chemistry, 88(10), 6566-6575. [Link]

- US4603205A - Furan-3-carboxylic acid derivatives. (1986).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. sweetstudy.com [sweetstudy.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. reddit.com [reddit.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. reddit.com [reddit.com]

Troubleshooting low yields in Rap-Stoermer condensation for benzofurans

Answering the persistent challenge of low yields in the synthesis of benzofurans via the Rap-Stoermer condensation requires a blend of mechanistic understanding and practical, field-tested knowledge. This guide is structured to serve as a dedicated technical support resource for researchers, moving beyond simple procedural lists to explain the causality behind common experimental pitfalls and their solutions.

Technical Support Center: The Rap-Stoermer Condensation

Introduction to the Reaction

The Rap-Stoermer condensation is a robust and direct method for synthesizing 2-acylbenzofurans. It proceeds through the reaction of a salicylaldehyde with an α-haloketone in the presence of a base.[1] The reaction cascade involves a nucleophilic substitution followed by an intramolecular aldol-type condensation and subsequent dehydration.[2][3] While versatile, its success is highly sensitive to reaction parameters, often leading to frustratingly low yields if not properly optimized. This guide provides a systematic approach to troubleshooting and enhancing the efficiency of this valuable transformation.

Core Reaction Mechanism

A firm grasp of the mechanism is paramount for effective troubleshooting. The reaction unfolds in three primary stages:

-

O-Alkylation: The basic catalyst deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone to displace the halide and form an ether intermediate.

-

Intramolecular Cyclization: The base abstracts an α-proton from the ketone portion of the ether intermediate, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon, forming a five-membered ring.

-

Dehydration: The resulting aldol-type adduct is unstable and readily eliminates a molecule of water to yield the final, stable benzofuran ring system.

Caption: Figure 1: Key stages of the Rap-Stoermer condensation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Rap-Stoermer condensation in a direct question-and-answer format.

Q1: My reaction gives a very low yield or fails completely. What are the primary culprits?

Low conversion is often traced back to fundamental reaction parameters. The issue typically lies with the choice of base, solvent, or temperature, which are deeply interconnected.

-

Inadequate Base: The base is arguably the most critical factor. It must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions like self-condensation of the aldehyde. Traditional protocols using alkali metal carbonates in alcoholic solvents often result in poor to moderate yields.[4]

-

Solution: Switch to a more effective base system. Recent literature highlights significant yield improvements with organic bases like triethylamine (TEA) or solid-supported bases like KF/Al₂O₃.[2][5] Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, choice due to the "cesium effect," which promotes faster O-alkylation.[6]

-

-

Suboptimal Solvent: The solvent dictates the solubility of your reactants and the reaction temperature. Protic solvents like ethanol can interfere with the reaction and are generally less effective.[7]

-

Solution: Aprotic polar solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are standard choices.[6][8] Notably, there is a strong trend towards solvent-free conditions, which can dramatically increase reaction rates and yields by maximizing reactant concentration.[2][3][5] Heating a neat mixture of the reactants with a base like TEA has been shown to produce excellent yields (81–97%).[2]

-

-

Insufficient Temperature: This reaction requires thermal energy to overcome the activation barriers for both the substitution and cyclization steps. Room temperature reactions are often sluggish or fail entirely.

-

Solution: Most procedures call for refluxing in the chosen solvent. For solvent-free conditions, temperatures between 100-130°C are common.[2] If you suspect thermal decomposition of your starting materials, a lower temperature with a more reactive base/halide combination (e.g., Cs₂CO₃ and an α-bromo or α-iodo ketone) may be effective.

-

Q2: I see a lot of unreacted starting material on my TLC plate even after prolonged reaction times. How can I drive the reaction to completion?

This indicates a problem with reaction kinetics.

-

Reactivity of the Haloketone: The nature of the leaving group on the α-haloketone is crucial. The reactivity order is I > Br > Cl. If you are using an α-chloroacetophenone, the initial O-alkylation step will be significantly slower than with its bromo- or iodo- counterparts.

-

Steric Hindrance: Bulky substituents on either the salicylaldehyde or the α-haloketone can impede both the initial substitution and the subsequent intramolecular cyclization.

-

Solution: This is a more challenging issue. Increasing the reaction time and temperature is the first step. Using a less sterically hindered base may also help. In some cases, alternative synthetic routes to the desired benzofuran may be more practical.

-

Q3: My reaction mixture turns dark, and the crude product is a complex mixture. What side reactions are occurring?

A dark, messy reaction is a clear indicator of competing side pathways.

-

Aldehyde Self-Condensation: Under strongly basic conditions, salicylaldehyde can undergo self-condensation or other undesired reactions. This is particularly problematic with very strong bases or high temperatures.

-

Solution: Use the mildest base that effectively promotes the reaction. Bases like KF/Al₂O₃ or TEA are often gentler than hydroxides or alkoxides.[2][5] Adding the α-haloketone and base to the salicylaldehyde solution at a controlled rate can also help minimize the aldehyde's exposure to basic conditions before the desired reaction can occur.

-

-

Intermolecular Reactions: Instead of the desired intramolecular cyclization, the enolate intermediate can react with another molecule of the α-haloketone, leading to oligomeric byproducts.

-

Solution: This is often a concentration-dependent issue. Running the reaction under slightly more dilute conditions can favor the intramolecular pathway. However, this is a trade-off, as it may slow the overall reaction rate.

-

-

O-Alkylation of the Product: In some cases, the phenolic hydroxyl group of a second salicylaldehyde molecule can be alkylated by the α-haloketone, leading to an undesired ether byproduct.[2]

-

Solution: Ensure the stoichiometry is correct. A slight excess of the salicylaldehyde is sometimes used to ensure the complete consumption of the more expensive α-haloketone, but a large excess can promote this side reaction.

-

Caption: Figure 2: A decision tree for troubleshooting low yields.

Optimization & Experimental Protocols

A systematic approach is key to optimizing this reaction for a new substrate. It is recommended to screen several conditions on a small scale.

Data Presentation: Condition Screening

Table 1: Comparison of Common Bases and Conditions

| Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |

| K₂CO₃ | Acetone/Ethanol | Reflux | Moderate (40-60%) | Traditional method, often sluggish.[4] |

| KF/Al₂O₃ | Solvent-free | Room Temp | Good to Excellent (85-98%) | Environmentally friendly, easy work-up.[5] |

| Triethylamine (TEA) | Solvent-free | 130 | Excellent (81-97%) | High-yielding, clean reaction media. |

| Cs₂CO₃ | Acetonitrile/DMF | 90-140 | Good to Excellent (70-90%) | Excellent for less reactive substrates.[6] |

| DMAP | Water | 80 | Good (57-72%) | Useful for water-soluble substrates.[9] |

Experimental Protocol: Optimized TEA-Catalyzed Solvent-Free Synthesis

This protocol is adapted from a high-yield procedure reported by Koca et al. and serves as an excellent starting point for optimization.[2][10][11]

-

Reaction Setup: To a sealed reaction vessel (e.g., a thick-walled pressure tube) equipped with a magnetic stir bar, add the salicylaldehyde (1.0 mmol, 1.0 eq), the α-haloketone (1.0 mmol, 1.0 eq), and triethylamine (TEA) (1.5 mmol, 1.5 eq).

-

Reaction Conditions: Securely seal the vessel and place it in a preheated oil bath at 130°C.

-

Monitoring: Stir the reaction mixture vigorously for the recommended time (typically 1-3 hours). The reaction can be monitored by periodically taking a small aliquot (after cooling), dissolving it in ethyl acetate, and analyzing by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove the TEA, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude residue is typically purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-acylbenzofuran.

References

-

Koca, M., Ceylan, M. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

-

Koca, M., et al. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 2022, 7(30). [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

-

Possible mechanism for the synthesis of Compound 3. ResearchGate. [Link]

-

Research advances in the Rap-Stoermer reaction. ResearchGate, 2015. [Link]

-

Various synthetic routes for benzofuran moiety. ResearchGate. [Link]

-

Nguyen, T. T. H., et al. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 2017, 22(4), 687. [Link]

-

Koca, M., et al. Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Scribd, 2022. [Link]

-

Sharifi, A., et al. AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Journal of the Iranian Chemical Society, 2008. [Link]

-

Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. [Link]

-

Optimization of the Condensation Reaction. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. sid.ir [sid.ir]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]